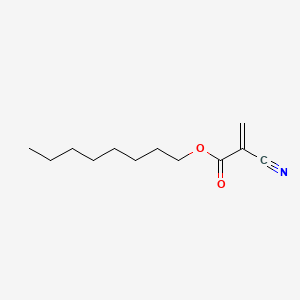
4-HYDRAZINYL-6-METHOXY-1-(PIPERIDIN-1-YLMETHYL)PHTHALAZINE HYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride is a chemical compound with the molecular formula C15H22ClN5O and a molecular weight of 323.82 g/mol . It belongs to the class of piperidines and is known for its diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride typically involves the reaction of hydrazine derivatives with methoxy-substituted phthalazine compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
科学的研究の応用
4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
- 4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine
- 6-Methoxy-1-(piperidin-1-ylmethyl)phthalazine
- 4-Hydrazinyl-1-(piperidin-1-ylmethyl)phthalazine
Uniqueness
4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its methoxy and hydrazinyl groups enable diverse chemical transformations, making it a versatile compound in research and industrial applications .
特性
IUPAC Name |
[7-methoxy-4-(piperidin-1-ylmethyl)phthalazin-1-yl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O.ClH/c1-21-11-5-6-12-13(9-11)15(17-16)19-18-14(12)10-20-7-3-2-4-8-20;/h5-6,9H,2-4,7-8,10,16H2,1H3,(H,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNCCAAIZRYZRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN=C2NN)CN3CCCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991351 |
Source


|
| Record name | 1-Hydrazinylidene-7-methoxy-4-[(piperidin-1-yl)methyl]-1,2-dihydrophthalazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71065-12-8 |
Source


|
| Record name | 7-Methoxy-4-piperazinomethyl-1-hydrazinophthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071065128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydrazinylidene-7-methoxy-4-[(piperidin-1-yl)methyl]-1,2-dihydrophthalazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2-ETHYLBUTANAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B1208516.png)

![2,5-Bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-cyclopentanone](/img/structure/B1208521.png)






